molecular formula C18H21NO B2504921 1-Benzhydryl-3-methoxy-3-methylazetidine CAS No. 168144-41-0

1-Benzhydryl-3-methoxy-3-methylazetidine

Número de catálogo B2504921
Número CAS: 168144-41-0
Peso molecular: 267.372
Clave InChI: JOZOHWCUJSNUHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-Benzhydryl-3-methoxy-3-methylazetidine is a derivative of azetidine, a four-membered nitrogen-containing ring. The benzhydryl group attached to the azetidine ring indicates the presence of a diphenylmethane moiety, which can significantly influence the compound's chemical properties and reactivity. The methoxy and methyl substituents on the azetidine ring suggest potential for varied chemical interactions and biological activity.

Synthesis Analysis

The synthesis of azetidine derivatives, including those related to this compound, has been explored in several studies. For instance, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by imination and hydrolysis, leads to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 . This method provides a pathway to synthesize structurally related compounds, which could be further modified to obtain the target molecule.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for understanding their chemical behavior. Single crystal X-ray diffraction analysis has been used to confirm the structure and stereochemistry of azetidinols, which are closely related to the compound of interest . Such structural analyses are essential for the accurate determination of the compound's conformation and its implications on reactivity and interaction with other molecules.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and functional groups. The synthesis of 1,3,3-trinitroazetidine (TNAZ) from benzhydrylamine, for example, involves the formation of N-sulfonyl-3-(hydroxyimino)azetidines as intermediates . This demonstrates the reactivity of the azetidine ring and its potential to undergo further chemical transformations, which could be applied to synthesize this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the presence of methoxy and benzhydryl groups can affect the compound's solubility, boiling point, and stability. The synthesis and properties of related compounds, such as 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines, have been studied, providing insights into the behavior of azetidine derivatives under various conditions . These findings can be extrapolated to predict the properties of this compound.

Aplicaciones Científicas De Investigación

Synthesis and Rearrangement Studies

  • Synthesis through Aziridine to Azetidine Rearrangement : The synthesis of 3-methoxy-3-methylazetidines, including compounds related to 1-Benzhydryl-3-methoxy-3-methylazetidine, has been achieved through an unexpected aziridine to azetidine rearrangement. This process was elucidated using both experimental and theoretical approaches (Stankovic et al., 2011).

  • Novel Synthesis Pathways : Alternative synthesis methods for related compounds, such as 1,3,3-trinitroazetidine, which could be extended to the synthesis of this compound, have been developed. These methods provide an improvement over previous approaches, employing intermediates like N-sulfonyl-3-(hydroxyimino)azetidines (Katritzky et al., 1994).

Pharmacological and Biological Applications

  • Beta-Lactamase Inhibitory Properties : Benzhydryl derivatives related to this compound have shown potent inhibitory properties against various bacterial beta-lactamases. This property could be investigated in similar compounds for potential antibacterial applications (Micetich et al., 1987).

  • Enantioselective Biotransformations in Catalysis : The catalytic potential of Rhodococcus erythropolis in biotransformations of compounds like 1-benzylazetidine-2-carbonitriles, which share structural similarities with this compound, has been demonstrated. Such enantioselective transformations are critical for synthesizing chiral compounds in medicinal chemistry (Leng et al., 2009).

Chemical Reactivity and Structural Analysis

  • Reactivity with Nitrobenzene Derivatives : Studies on the reactivity of indoles with benzhydryl cations may provide insights into the reactivity of benzhydryl-based compounds like this compound. Understanding these reactions can aid in predicting and controlling chemical behavior in synthesis (Lakhdar et al., 2006).

  • Single Crystal X-ray Diffraction Analysis : The structural and stereochemical characteristics of related azetidine compounds have been confirmed by single crystal X-ray diffraction analysis. This technique could be applied to this compound for detailed structural elucidation (Salgado et al., 2002).

Novel Applications and Synthesis

  • Cascade Reactions for Synthesis : A three-component cascade reaction has been used for the synthesis of 3-spirocyclopropanated 2-azetidinones, showcasing a novel synthetic approach that could potentially be applied to the synthesis of complex azetidine derivatives like this compound (Zanobini et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for “1-Benzhydryl-3-methoxy-3-methylazetidine” should provide comprehensive information on its hazards, handling, storage, and disposal. Unfortunately, the SDS for this compound was not available in the current resources .

Propiedades

IUPAC Name

1-benzhydryl-3-methoxy-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZOHWCUJSNUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a DMF (2 mL) solution of 1-benzhydryl-3-methylazetidin-3-ol (123 mg, 0.486 mmol), methyl iodide (33.2 μl, 0.534 mmol) and 60% sodium hydride (29 mg, 0.729 mmol) were added at 0° C. under a nitrogen stream, and the mixture was stirred for one hour at the same temperature. The reaction liquor was poured onto ice water, and the mixture was extracted with ethyl acetate. The extract was washed with ice water and saturated brine in this order, and then dried over anhydrous sodium sulfate. Sodium sulfate was removed, and then the solvent was concentrated under reduced pressure. The obtained residue was purified by thin layer chromatography (ethyl acetate/n-hexane=10/1, v/v), to obtain the title compound (38 mg, 29%) as an oily matter.
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
33.2 μL
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

A slurry of 1-diphenylmethyl)-3-methyl-3-azetidinol hydrochloride (5.00 g, 17.2 mmol) in dry tetrahydrofuran (200 mL) was cooled with an ice bath to 0° C. and treated with sodium hydride (2.10 g of a 60% dispersion in oil, 51.8 mmol) under nitrogen. The cooling bath was removed and the mixture warmed to reflux temperature for 15 min. After cooling to room temperature, iodomethane (7.40 g, 3.22 mL, 51.8 mmol) was added. When the addition was completed, the reaction mixture was heated to reflux temperature for 15 hours. TLC analysis (9:1 hexane/ethyl acetate) revealed the methylation to be complete. The reaction mixture was quenched with saturated aqueous ammonium chloride. The mixture was transferred to a separatory funnel with ethyl acetate and water and then extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was chromatographed over silica gel, eluting with 9:1 ethyl acetate/hexane. Concentration of appropriate fractions afforded 2.30 g (50%) of the title compound as a colorless oil with MS(EI) 267 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.22 mL
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.